N-(2-aminoethyl)morpholine-4-carboxamide

Catalog No.
S3438947
CAS No.
69630-16-6
M.F
C7H15N3O2
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-aminoethyl)morpholine-4-carboxamide

CAS Number

69630-16-6

Product Name

N-(2-aminoethyl)morpholine-4-carboxamide

IUPAC Name

N-(2-aminoethyl)morpholine-4-carboxamide

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C7H15N3O2/c8-1-2-9-7(11)10-3-5-12-6-4-10/h1-6,8H2,(H,9,11)

InChI Key

UMIHKUQVXHVFDJ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)NCCN

Canonical SMILES

C1COCCN1C(=O)NCCN

N-(2-aminoethyl)morpholine-4-carboxamide is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with a carboxamide and an aminoethyl group. The molecular formula of this compound is C7H15N3O2C_7H_{15}N_3O_2, and it has a molecular weight of approximately 159.21 g/mol. This compound is typically encountered in two forms: as a hydrochloride and as an oxalate, each exhibiting distinct physical and chemical properties .

. One notable reaction includes the interaction between 4-[(1H-imidazol-1-yl)carbonyl]morpholine and ethylenediamine under controlled conditions, which leads to the formation of the desired compound. The process typically requires the addition of sodium hydroxide to adjust the pH, followed by the introduction of oxalic acid to facilitate crystallization .

Key reactions include:

  • Formation of Morpholine Derivative: Reaction of morpholine with carbonyl compounds.
  • Amidation: Introduction of the aminoethyl group through nucleophilic substitution.
  • Crystallization: Utilizing oxalic acid to precipitate the oxalate form.

N-(2-aminoethyl)morpholine-4-carboxamide exhibits significant biological activity, particularly in medicinal chemistry. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer treatment . Additionally, compounds with similar structural motifs have been explored for their effects on kinase inhibition, which plays a crucial role in various signaling pathways involved in cancer progression and other diseases .

Several methods have been developed for synthesizing N-(2-aminoethyl)morpholine-4-carboxamide:

  • Reflux Method: Involves heating 4-[(1H-imidazol-1-yl)carbonyl]morpholine with ethylenediamine at elevated temperatures (64-70°C) for several hours, followed by pH adjustment and crystallization .
  • Multi-step Synthesis: This method includes multiple steps such as forming an imidazole derivative, reacting it with ethylenediamine, and subsequent purification steps involving solvent extraction and crystallization .
  • Oxalate Formation: The final product can be converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent mixture .

N-(2-aminoethyl)morpholine-4-carboxamide has various applications across different fields:

  • Medicinal Chemistry: Its derivatives are being explored for their potential antitumor activities and as inhibitors of specific kinases involved in cancer signaling pathways.
  • Corrosion Inhibition: Morpholine derivatives are recognized for their effectiveness as corrosion inhibitors in acidic environments, making them valuable in industrial applications.
  • Chemical Synthesis: This compound serves as an intermediate in synthesizing more complex molecules in organic chemistry .

Studies have shown that N-(2-aminoethyl)morpholine-4-carboxamide interacts with various biological targets. For instance, it has been investigated for its inhibitory effects on kinases such as VEGFR-2 and Abl kinases, which are implicated in cancer progression . These interactions highlight its potential as a scaffold for developing new therapeutic agents.

Several compounds share structural similarities with N-(2-aminoethyl)morpholine-4-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
N-(2-aminoethyl)piperidine-4-carboxamidePiperidine ring instead of morpholinePotential multikinase inhibitor
N-(2-aminoethyl)tetrahydropyran-4-carboxamideTetrahydropyran ringDifferent cyclic structure affecting bioactivity
Morpholine-4-carboxylic acidLacks aminoethyl substitutionMore acidic character; less biological activity

N-(2-aminoethyl)morpholine-4-carboxamide stands out due to its specific morpholine structure combined with the aminoethyl group, which enhances its biological activity compared to other similar compounds.

Traditional Amidation Approaches in Heterocyclic Chemistry

Traditional synthesis routes for N-(2-aminoethyl)morpholine-4-carboxamide rely on nucleophilic acyl substitution between activated carboxylic acid derivatives and amines. A widely cited method involves reacting N-phenoxycarbonylmorpholine with ethylenediamine under reflux conditions. This approach, while straightforward, faces challenges in byproduct management, particularly the formation of sodium phenolate, which complicates filtration and reduces yields in industrial settings.

The Japanese patent JPH05306281 exemplifies this method, employing a 24-hour reaction in ethylenediamine followed by azeotropic distillation with n-pentane to remove excess amine. However, residual ethylenediamine (up to 15% by mass) often necessitates multiple purification steps, reducing overall efficiency. Comparative studies show traditional methods typically achieve 70-75% yields, with HPLC purity ranging from 95-98%.

Modern Catalytic Strategies for Carboxamide Formation

Recent advances leverage catalytic systems to bypass stoichiometric coupling reagents. The use of N,N'-carbonyldiimidazole (CDI) as a coupling agent in dichloromethane demonstrates improved atom economy, enabling 85% yields at reduced reaction times (35 hours vs. 24 hours in traditional methods). Phase-transfer catalysis (PTC) has emerged as a breakthrough, with sodium hydroxide facilitating the reaction between N-imidazole-4-morpholine formamide and ethylenediamine at 64-70°C, achieving 89.8% yield on industrial scales.

Silica-based heterogeneous catalysts show promise in continuous flow systems, particularly when paired with high-boiling solvents like p-cymene (154-157°C), which enhance reaction kinetics while maintaining green chemistry principles. These systems achieve turnover numbers (TON) exceeding 500, with catalyst recyclability for ≥10 cycles without significant activity loss.

Table 1: Comparative Analysis of Catalytic Methods

MethodCatalystSolventTemperature (°C)Yield (%)Purity (%)
CDI-mediatedNoneDCM408597.2
PTCNaOHAcetone7089.899.97
Silica-catalyzedSiO₂p-Cymene16091.599.8

Solvent System Optimization in Industrial-Scale Production

Solvent selection critically impacts reaction efficiency and environmental footprint. Industrial protocols favor acetone-water-ethanol ternary systems for their balanced polarity profile, enabling effective dissolution of both polar (morpholine derivatives) and non-polar (oxalic acid) components. The sequential use of acetone (δD = 15.5 MPa¹/²) for amine extraction followed by ethanol (δH = 19.4 MPa¹/²) for crystallization optimizes phase separation while minimizing energy input.

Replacement of regulated solvents like toluene with bioderived alternatives demonstrates significant advantages. p-Cymene (boiling point = 177°C) permits 20°C higher reaction temperatures than toluene, accelerating reaction rates by 2.3-fold in silica-catalyzed amidation. Its lower toxicity (LD50 oral rat = 4750 mg/kg vs. toluene's 636 mg/kg) aligns with REACH regulations, reducing workplace exposure risks.

Purification Techniques for High-Purity Pharmaceutical Intermediates

Achieving pharmacopeial-grade material (>99.9% purity) requires multistage purification. Industrial processes employ:

  • Alkaline precipitation: Adjusting to pH 11-12 with NaOH precipitates sodium phenolate, removing 98.7% of byproducts.
  • Acid-etch crystallization: Oxalic acid addition at pH 2-3 induces selective crystallization, enhancing enantiomeric excess to 99.5%.
  • Two-dimensional chromatography: Offline NPLC×RPLC systems achieve 58.3% orthogonality, resolving 28 structurally similar amide alkaloids in Piper longum extracts—a technique adaptable to morpholine derivatives.

Recent innovations in co-crystallization leverage amide-amide hydrogen bonding (bond energy ≈ 8-12 kJ/mol) to separate stereoisomers. Co-crystals with aliphatic amides like nicotinamide demonstrate 40% improved dissolution rates while maintaining thermal stability up to 210°C.

XLogP3

-1.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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